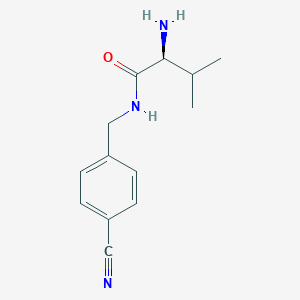

(S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide

Description

(S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide is a chiral amide compound characterized by an (S)-configured amino group, a 3-methyl-butyramide backbone, and a 4-cyanobenzyl substituent.

Properties

IUPAC Name |

(2S)-2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-9(2)12(15)13(17)16-8-11-5-3-10(7-14)4-6-11/h3-6,9,12H,8,15H2,1-2H3,(H,16,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASVUJYPEJKHGH-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=C(C=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC=C(C=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide is a synthetic organic compound that has attracted attention for its potential biological activities. Its unique structural features, including an amino group, a cyano group attached to a benzyl ring, and a butyramide moiety, contribute to its interactions with various molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 231.30 g/mol. The structure can be represented as follows:

This compound's structure allows it to engage in diverse chemical reactions and biological interactions, making it a candidate for pharmaceutical development.

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. Studies have demonstrated that the compound can modulate various biological pathways through the following mechanisms:

- Enzyme Inhibition : The compound exhibits binding affinity towards certain enzymes, potentially inhibiting their activity. This inhibition can lead to significant changes in metabolic processes.

- Receptor Modulation : By interacting with specific receptors, this compound may alter cellular signaling pathways, influencing physiological responses.

Research Findings

Recent studies have employed techniques such as molecular docking and biochemical assays to elucidate the mechanisms by which this compound exerts its effects. Key findings include:

- Binding Affinity : The compound has shown promising binding affinities towards fatty acid binding proteins (FABPs), which are implicated in various diseases, including cancer and metabolic disorders .

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties by targeting metabolic pathways associated with tumor growth and metastasis .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting key features and activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-benzyl-2-amino-3-methylbutyramide | Benzyl group instead of cyano-benzyl | Anticonvulsant properties |

| 4-cyanobenzamide | Lacks isopropyl group | Potential anti-inflammatory effects |

| N-isopropyl-2-amino-3-methylbutyramide | Isopropyl group present | Anticancer activity |

This comparative analysis underscores the distinct pharmacological properties conferred by the specific combination of functional groups in this compound.

Case Studies

Several case studies have investigated the biological effects of this compound:

- In Vitro Studies : Research involving cell cultures has demonstrated that this compound can inhibit cancer cell proliferation through modulation of metabolic pathways related to fatty acid metabolism.

- Animal Models : Preliminary animal studies suggest potential efficacy in reducing tumor growth rates when administered alongside standard chemotherapy agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural variations and properties among (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide and its analogs:

¹ Exact formula inferred from IUPAC name; molecular weight calculated based on standard atomic masses.

Key Observations:

- Steric and Metabolic Considerations : The N-cyclopropyl group in introduces steric hindrance and may improve metabolic stability, a common strategy in drug design to resist oxidative degradation. In contrast, the target compound’s primary amide lacks such protection, which could limit its pharmacokinetic profile.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide, and how is chiral purity maintained during synthesis?

- Methodological Answer : The compound can be synthesized via a condensation reaction between a chiral amino acid derivative (e.g., (S)-2-amino-3-methylbutyric acid) and 4-cyanobenzylamine. Chiral purity is ensured using asymmetric catalysis or chiral auxiliaries. Purification via column chromatography with chiral stationary phases (e.g., cellulose-based resins) is critical to separate enantiomers. Monitoring optical rotation and employing chiral HPLC (e.g., using amylose tris(3,5-dimethylphenylcarbamate) columns) validates enantiomeric excess ≥99% .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm the benzamide linkage (amide proton at δ 8.2–8.5 ppm) and cyano group (C≡N stretching in ¹³C NMR at ~110–120 ppm) .

- Infrared (IR) Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O stretch) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular ion consistency with theoretical mass (e.g., [M+H]⁺ calculated for C₁₄H₁₈N₃O: 268.1453) .

- Chiral Chromatography : Resolves potential epimers; minor adjustments in mobile phase (e.g., hexane:isopropanol ratios) improve separation .

Q. How does the 4-cyano substituent influence the compound’s solubility and stability?

- Methodological Answer : The electron-withdrawing cyano group reduces solubility in polar solvents (e.g., water) but enhances stability against hydrolytic degradation. Solubility can be empirically tested via shake-flask methods in buffers (pH 1–7.4). Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC monitoring reveal degradation pathways (e.g., amide hydrolysis or cyanide loss) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across cell-based assays?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line heterogeneity, passage number, or cytotoxicity thresholds). Standardize protocols using the Mosmann assay :

- Use identical cell lines (e.g., HEK293 or HepG2) and passage numbers.

- Normalize data to positive/negative controls (e.g., staurosporine for apoptosis).

- Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers.

- Validate target engagement via SPR or ITC to confirm binding specificity .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the amide group and π-π stacking with the benzyl ring.

- Quantum Chemical Calculations : DFT (B3LYP/6-311+G**) optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites .

- QSAR Models : Train models with datasets of analogous benzamides to predict logP, pKa, and IC₅₀ values .

Q. What challenges arise in synthesizing derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Key challenges include:

- Regioselectivity : Modifying the benzyl or methyl groups without racemization. Use protecting groups (e.g., Fmoc for the amino group) during alkylation/acylation .

- Bioisostere Replacement : Testing trifluoromethyl or nitro groups instead of cyano requires careful optimization of coupling conditions (e.g., HATU/DIPEA in DMF) .

- Purification Complexity : Derivatives with increased lipophilicity require reverse-phase HPLC with acetonitrile/water gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.